N-[1-(5-Chlorothiophen-2-yl)propan-2-yl]but-2-ynamide
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Overview
Description
N-[1-(5-Chlorothiophen-2-yl)propan-2-yl]but-2-ynamide is a chemical compound with the molecular formula C11H12ClNOS and a molecular weight of 241.73 g/mol This compound features a thiophene ring substituted with a chlorine atom and a propyl group, connected to a but-2-ynamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-Chlorothiophen-2-yl)propan-2-yl]but-2-ynamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of reactions involving sulfur and a suitable diene.
Chlorination: The thiophene ring is chlorinated using reagents such as thionyl chloride or sulfuryl chloride.
Alkylation: The chlorinated thiophene is then alkylated with a propyl group using a suitable alkylating agent.
Amidation: The final step involves the coupling of the alkylated thiophene with but-2-ynamide under appropriate conditions, such as the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-Chlorothiophen-2-yl)propan-2-yl]but-2-ynamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like
Properties
IUPAC Name |
N-[1-(5-chlorothiophen-2-yl)propan-2-yl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNOS/c1-3-4-11(14)13-8(2)7-9-5-6-10(12)15-9/h5-6,8H,7H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZULASFSLRXWLAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC(C)CC1=CC=C(S1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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